2-Methylpiperidin-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

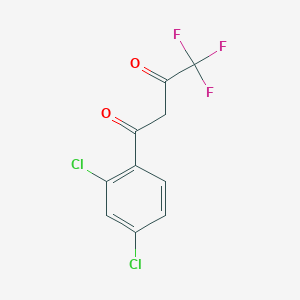

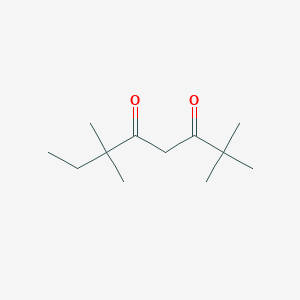

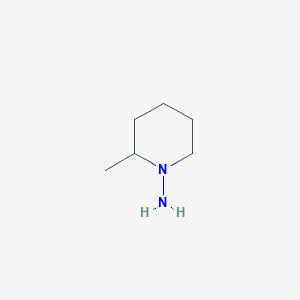

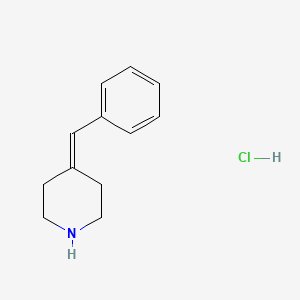

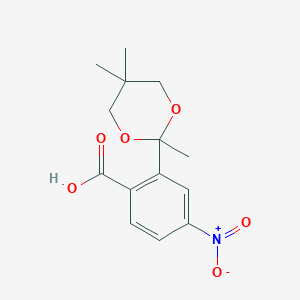

2-Methylpiperidin-1-amine is a chemical compound with the CAS Number: 21399-44-0 . It has a molecular weight of 114.19 and its IUPAC name is 2-methyl-1-piperidinamine . The physical form of this compound is liquid .

Molecular Structure Analysis

The InChI code for 2-Methylpiperidin-1-amine is 1S/C6H14N2/c1-6-4-2-3-5-8(6)7/h6H,2-5,7H2,1H3 . This indicates that the compound has a six-membered ring structure with one nitrogen atom and five carbon atoms.Chemical Reactions Analysis

While specific chemical reactions involving 2-Methylpiperidin-1-amine are not available, piperidine derivatives have been formed through various intra- and intermolecular reactions .Physical And Chemical Properties Analysis

2-Methylpiperidin-1-amine is a liquid at room temperature . It has a molecular weight of 114.19 . It is stored at a temperature of -10 .Scientific Research Applications

Subheading Role in Hydrodenitrogenation and Catalysis

2-Methylpiperidin-1-amine plays a crucial role in the field of catalysis, specifically in the hydrodenitrogenation (HDN) of various nitrogenous compounds. In one study, the HDN of 2-methylpyridine and its intermediate products, including 2-methylpiperidine, was explored. The research highlighted the importance of β hydrogen atoms and revealed that while methyl groups provide additional β hydrogen atoms, they do not contribute to elimination reactions due to steric hindrance. This understanding is critical in catalytic processes and in designing catalysts for specific chemical transformations (Egorova et al., 2002).

Carbon Capture and Carbamate Formation

Subheading Application in Carbon Capture and Carbamate Synthesis

2-Methylpiperidin-1-amine has potential applications in carbon capture technologies. It has been studied for its capability to form carbamates, compounds that play a role in absorbing carbon dioxide from the atmosphere. The formation of carbamates from 2-methylpiperidin-1-amine was confirmed through crystal synthesis, Raman spectroscopy, and X-ray diffraction, showcasing its utility in developing phase-separating amines for carbon-capture applications (Fandiño et al., 2018).

Phase Separation and Solvent Interaction

Subheading Influence on Liquid-Liquid Phase Separation and Solvent Interaction

The compound's influence on liquid-liquid phase separation (LLE) in systems involving CO2 dissolution has been examined. The study provided insights into the chemical reactions occurring in solutions of 2-methylpiperidin-1-amine, shedding light on its behavior in various solvent systems and under different conditions, which is vital for its application in separation processes and solvent development (Coulier et al., 2017).

Enhancement in CO2 Absorption

Subheading Enhancement of CO2 Absorption in Mixed Solvents

Research indicates that 2-methylpiperidin-1-amine can significantly enhance the mass transfer rate of CO2 in mixed solvents, a property that is highly beneficial in the field of CO2 capture and sequestration. This attribute positions 2-methylpiperidin-1-amine as a promising additive in developing efficient and environmentally friendly CO2 absorption technologies (Choi et al., 2012).

Safety and Hazards

Future Directions

Piperidines, including 2-Methylpiperidin-1-amine, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name |

2-methylpiperidin-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2/c1-6-4-2-3-5-8(6)7/h6H,2-5,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHHFUGFMQDIJKM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60596333 |

Source

|

| Record name | 2-Methylpiperidin-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60596333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methylpiperidin-1-amine | |

CAS RN |

21399-44-0 |

Source

|

| Record name | 2-Methylpiperidin-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60596333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 7-bromobenzo[b]thiophene-2-carboxylate](/img/structure/B1358251.png)

![1-[2-(decyloxy)-2-oxoethyl]-2-(2-methoxyphenoxymethyl)-3-methyl-1H-1,3-benzodiazol-3-ium chloride](/img/structure/B1358273.png)